molecular formula C21H19N5O2S B2655306 1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one CAS No. 941905-96-0

1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one

Cat. No.: B2655306
CAS No.: 941905-96-0
M. Wt: 405.48
InChI Key: OBHHKYVEPJBCKK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one is a high-purity chemical reagent designed for research applications. This compound features a complex triazolo[4,5-d]pyrimidine core, a scaffold known for its diverse biological activities. Structurally, it is characterized by a 4-methylphenylmethyl group at the 3-position of the triazole ring and a 1-(4-methoxyphenyl)ethan-1-one moiety linked via a sulfanyl bridge at the 7-position of the pyrimidine ring. The 4-methoxyphenyl group is anticipated to influence the compound's solubility profile, while the lipophilic aromatic substitutions may enhance membrane permeability. Based on studies of highly analogous triazolopyrimidine derivatives, this compound is postulated to function as a potent inhibitor of the ubiquitin-specific protease USP28 ( BenchChem ). Inhibition of USP28, which is involved in stabilizing key oncoproteins, represents a promising strategy in anticancer research. In vitro studies on similar compounds have demonstrated that such inhibition can lead to decreased proliferation and induction of apoptosis in cancer cell lines, such as gastric cancer HGC-27 cells ( BenchChem ). The synthetic route for this class of molecules typically involves nucleophilic substitution reactions, such as the coupling of a halogenated ketone with a triazolopyrimidine-thiolate species ( BenchChem ). This product is provided for Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-3-5-15(6-4-14)11-26-20-19(24-25-26)21(23-13-22-20)29-12-18(27)16-7-9-17(28-2)10-8-16/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHKYVEPJBCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors such as 4-methylbenzyl azide and a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Introduction of the Sulfanyl Ethanone Moiety: The next step involves the introduction of the sulfanyl ethanone moiety. This can be accomplished through a nucleophilic substitution reaction where a suitable thiol reacts with an α-halo ketone.

    Attachment of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the intermediate product in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions typically include sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl ethanone moiety. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Applications

  • Antitumor Activity : Research indicates that compounds with triazole and pyrimidine structures exhibit significant antitumor properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The presence of sulfur and nitrogen in the compound's structure enhances its potential as an antimicrobial agent. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Compounds containing triazole rings are known for their anti-inflammatory activities. This compound may modulate inflammatory pathways and could be explored for treating conditions such as arthritis or other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring through cycloaddition reactions.
  • Subsequent modification to introduce the methoxyphenyl and methyl groups.

This synthetic versatility allows for the creation of various derivatives that can be screened for enhanced biological activity.

Case Studies

  • Case Study on Antitumor Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to existing chemotherapeutics .
  • Antimicrobial Screening : In another study, derivatives of this compound were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Modulation: It may interact with specific receptors on the cell surface or within the cell, modulating their signaling pathways and leading to various cellular responses.

    DNA/RNA Interaction: The compound may bind to DNA or RNA, affecting their structure and function, and thereby influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Analogs in the Triazolo-Pyrimidine Family

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
1-(4-Methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl ethanone, 4-methylbenzyl, sulfanyl Not explicitly reported (structural focus)
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one Triazolo[4,5-d]pyrimidine Piperazinyl, phenoxy, ethoxyphenyl Not explicitly reported (structural focus)
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone Triazolo[4,5-d]pyrimidine Piperazinyl, trifluoromethylphenyl Not explicitly reported (structural focus)
Ticagrelor Analogs (e.g., Compound 16m) Triazolo[4,5-d]pyrimidine Cyclopropylamino, sugar moieties, thioether Antiplatelet, antibacterial

Key Observations :

  • Substituent Effects: Methoxy vs. Ethoxy: The methoxy group in the target compound may confer better metabolic stability compared to ethoxy analogs due to reduced steric hindrance . Sulfanyl vs. Trifluoromethylphenyl: This substituent (in ) introduces strong electron-withdrawing effects, which could modulate receptor affinity but reduce bioavailability.

Biological Activity

The compound 1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2SC_{20}H_{22N_{4}O_{2}S}, with a molecular weight of approximately 378.48 g/mol. The structure features a methoxyphenyl group and a triazolopyrimidine moiety, which are known to contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine exhibit significant anticancer properties. A study by Fayad et al. (2019) highlighted the effectiveness of triazolopyrimidine compounds against various cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value lower than that of established chemotherapeutics like doxorubicin in certain assays .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
DoxorubicinHeLa0.5
Compound AMCF-70.3
Compound BA4310.25

Antimicrobial Activity

The presence of the methoxy group in the compound is associated with enhanced antimicrobial activity. Studies have shown that similar compounds exhibit significant inhibition against bacteria such as E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
1-(4-Methoxyphenyl)...B. subtilis8 µg/mL

Neuroprotective Effects

Emerging studies suggest that the compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The triazole ring has been implicated in enhancing neuroprotective signaling pathways, thereby mitigating oxidative stress and apoptosis in neuronal cells .

Case Studies and Research Findings

  • Anticancer Screening : A comprehensive screening of various derivatives revealed that compounds with similar structural motifs to the target compound showed promising results against multiple cancer cell lines, indicating a potential for further development into therapeutic agents .
  • Structure-Activity Relationship (SAR) : The SAR studies have demonstrated that modifications at specific positions on the triazolo-pyrimidine scaffold can significantly alter biological activity, suggesting avenues for optimizing efficacy through chemical synthesis .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis typically involves nucleophilic substitution at the 7-position of the triazolopyrimidine core. Key steps include:

  • Thioether formation : Reacting a 7-chloro-triazolo[4,5-d]pyrimidine intermediate with a thiol-containing moiety (e.g., 2-mercaptoethanol derivatives) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from methanol/water mixtures to isolate the product .
  • Substituent introduction : The 3-[(4-methylphenyl)methyl] group can be introduced via alkylation of the triazole nitrogen using 4-methylbenzyl chloride in the presence of a base .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing triazole vs. pyrimidine protons) .
  • High-resolution mass spectrometry (HRMS) : FTMS or MALDI-TOF to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For resolving ambiguous stereochemistry or confirming solid-state packing (applicable if single crystals are obtainable) .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

  • Target selection : Prioritize assays based on structural analogs. For example, triazolopyrimidines are often screened for kinase inhibition (e.g., DDR/p38) or receptor modulation (e.g., adenosine A2A or cannabinoid CB2 receptors) .
  • In vitro assays :
    • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme inhibition : Fluorescence-based kinase activity assays .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Core modifications : Replace the triazolopyrimidine with other heterocycles (e.g., purines) to assess binding affinity changes .
  • Substituent variation :
    • Sulfanyl group : Test alternative thiols (e.g., aryl vs. alkyl) to modulate lipophilicity .
    • Methoxy vs. methyl groups : Compare electron-donating vs. hydrophobic effects on receptor binding .
  • Stereochemical analysis : Synthesize enantiomers (if chiral centers exist) and evaluate activity differences .

Advanced: How to address contradictory data in reported biological activities?

Answer:

  • Standardize assays : Replicate studies using identical cell lines (e.g., ATCC-validated), concentrations, and protocols .
  • Meta-analysis : Compare data across analogs (e.g., triazolopyrimidines vs. triazolo[1,5-a]pyrimidines) to identify scaffold-specific trends .
  • Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify confounding interactions .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Answer:

  • Molecular docking : Model interactions with target receptors (e.g., CB2R or A2AR) using software like AutoDock Vina, guided by crystallographic data of homologous proteins .
  • Kinetic studies : Determine inhibition constants (Kᵢ) via steady-state enzyme kinetics for kinase targets .
  • Cellular pathway analysis : Use Western blotting or RNA-seq to track downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .

Advanced: How to improve solubility and formulation for in vivo studies?

Answer:

  • Co-solvent systems : Test DMSO/PEG400/saline mixtures for parenteral administration .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxyphenyl ketone .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

Advanced: What environmental fate studies are relevant for this compound?

Answer:

  • Degradation pathways : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light) .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity .
  • Bioaccumulation : Measure logP values (e.g., shake-flask method) and model BCF using EPI Suite .

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